molecular formula C16H20N2O4 B613348 (R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid CAS No. 201290-11-1

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No. B613348
M. Wt: 304.4
InChI Key: DYWUPCCKOVTCFZ-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a derivative of the amino acid alanine . It is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butoxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by neutralizing commercially available Boc-protected amino acids with 1-ethyl-3-methylimidazolium . The resulting protected AAILs can then be used as starting materials in peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)6-8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 271.34 . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Derivatives

  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of neuroexcitant analogues, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh et al., 2000).

  • Intermediate for Biotin Synthesis : It's a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

  • Asymmetric Synthesis of β2-Amino Acids : This compound is used in the asymmetric synthesis of β2-amino acids, crucial for various biological and pharmaceutical applications (Reyes-Rangel et al., 2008).

  • Synthesis of Aldehyde Building Blocks : It's involved in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, which are significant for combinatorial solid-phase synthesis of peptide isosteres (Groth & Meldal, 2001).

Biological Activities and Applications

  • Antimicrobial Activity : Schiff bases derived from this compound exhibit remarkable antimicrobial activity, including antibacterial and antifungal properties, and potential anti-tubercular effects (Radhakrishnan et al., 2020).

  • Crystal Structure Analysis : The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate has been analyzed, providing insights into its molecular geometry, which is significant for its pharmaceutical applications (Li et al., 2009).

  • Synthesis of Novel Amino Acid Derivatives : This compound aids in the synthesis of novel amino acid derivatives, which are essential for the development of new therapeutic agents (Petrini & Shaikh, 2009).

  • Antimicrobial Evaluation : Derivatives synthesized from this compound have been evaluated for their antimicrobial activities, demonstrating significant potential in the field of pharmaceutical research (Pund et al., 2020).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWUPCCKOVTCFZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718554
Record name 1-(tert-Butoxycarbonyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

CAS RN

201290-11-1
Record name 1-(tert-Butoxycarbonyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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